molecular formula C10H9ClN2O B6210937 4-chloro-8-methoxyquinolin-3-amine CAS No. 1600167-88-1

4-chloro-8-methoxyquinolin-3-amine

Cat. No.: B6210937
CAS No.: 1600167-88-1
M. Wt: 208.6
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Description

4-chloro-8-methoxyquinolin-3-amine is a heterocyclic aromatic compound with the molecular formula C10H9ClN2O. It is a derivative of quinoline, which is known for its versatile applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry . The compound is characterized by the presence of a chlorine atom at the 4th position, a methoxy group at the 8th position, and an amine group at the 3rd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-8-methoxyquinolin-3-amine typically involves the chlorination and methoxylation of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a base, followed by chlorination and methoxylation . Another method involves the Skraup synthesis, where aniline derivatives are reacted with glycerol and sulfuric acid, followed by chlorination and methoxylation .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and methoxylation reactions using continuous-flow setups. These setups allow for higher productivity and better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-8-methoxyquinolin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-8-methoxyquinolin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-8-methoxyquinolin-3-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand for metal ions, forming complexes that can interfere with biological processes. It can also inhibit enzymes and proteins involved in cellular functions, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-8-methoxyquinolin-3-amine is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1600167-88-1

Molecular Formula

C10H9ClN2O

Molecular Weight

208.6

Purity

95

Origin of Product

United States

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